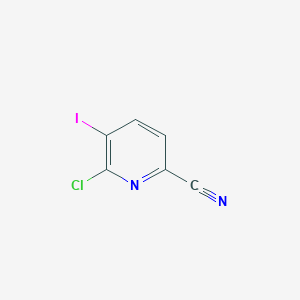

6-Chloro-5-iodopyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-5-iodopyridine-2-carbonitrile is a chemical compound with the CAS Number: 1816293-56-7 . It has a molecular weight of 264.45 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-Chloro-5-iodopyridine-2-carbonitrile is 1S/C6H2ClIN2/c7-6-5 (8)2-1-4 (3-9)10-6/h1-2H . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación

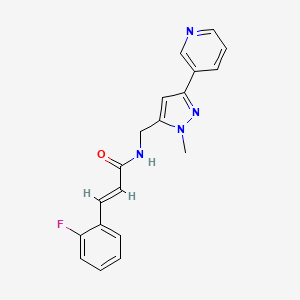

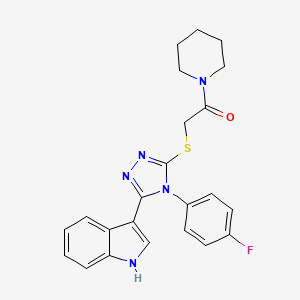

Medicinal Chemistry: Synthesis of Imidazopyridine Derivatives

6-Chloro-5-iodopyridine-2-carbonitrile serves as a key intermediate in the synthesis of imidazopyridine derivatives . These compounds have a structural resemblance to purines, making them significant in therapeutic applications. They are known for their role as GABA_A receptor positive allosteric modulators and have been explored for their potential in treating central nervous system disorders, digestive system issues, cancer, and inflammation.

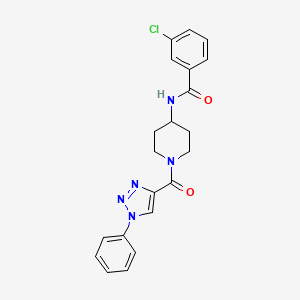

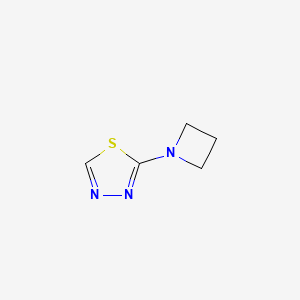

Organic Synthesis: Negishi Coupling

In organic synthesis, this compound is utilized as a substrate in Negishi coupling reactions . This process is essential for creating complex molecules by joining two different organic groups, which is a fundamental step in the synthesis of various pharmaceuticals.

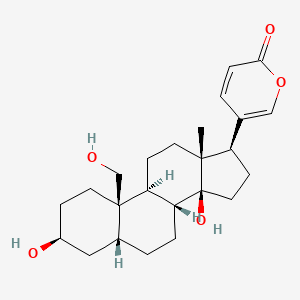

Drug Discovery: Heterocyclic Compound Synthesis

The halogenated nature of 6-Chloro-5-iodopyridine-2-carbonitrile makes it valuable in drug discovery, particularly in the synthesis of heterocyclic compounds . These structures are core components of many drugs due to their diverse pharmacological properties.

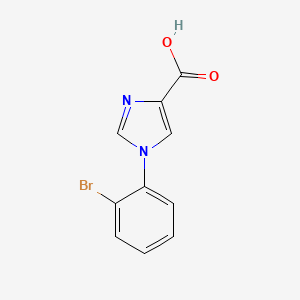

Pharmaceutical Research: Bioactive Molecule Development

This chemical is instrumental in pharmaceutical research for developing bioactive molecules. Its reactivity allows for the construction of complex molecular architectures that are often found in drug molecules .

Biochemistry: Enzyme Inhibition Studies

Researchers use 6-Chloro-5-iodopyridine-2-carbonitrile in biochemistry for studying enzyme inhibition . The compound can be modified to interact with various enzymes, helping to understand their mechanisms and how they can be targeted by drugs.

Industrial Applications: Material Science

In material science, this compound’s properties are exploited to develop new materials with potential industrial applications . Its stability and reactivity under different conditions make it a candidate for creating advanced materials.

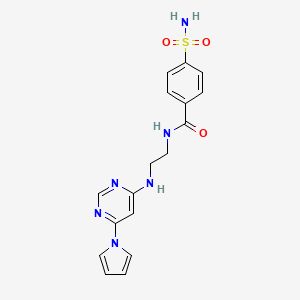

Chemical Synthesis: Building Blocks for Complex Molecules

As a versatile building block, 6-Chloro-5-iodopyridine-2-carbonitrile is used to construct complex molecules for further chemical analysis and application development .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and properties, 6-Chloro-5-iodopyridine-2-carbonitrile is also used as a reference standard in analytical chemistry to calibrate instruments and validate analytical methods .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various risks such as skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It is known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions, including negishi coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Biochemical Pathways

As a pyridine derivative, it may be involved in the synthesis of various bioactive compounds, affecting multiple biochemical pathways .

Result of Action

As a pyridine derivative, it may contribute to the synthesis of various bioactive compounds, which could have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

6-chloro-5-iodopyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClIN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLLLZDWTBUDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-iodopyridine-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Chlorophenyl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2860814.png)

![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2860836.png)